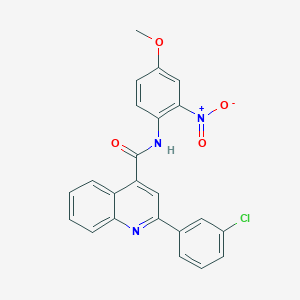
2-(3-chlorophenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chlorophenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide is a synthetic compound that belongs to the class of quinolinecarboxamides. It has been found to exhibit promising biological activities such as anticancer, antiviral, and antibacterial properties. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用机制
The mechanism of action of 2-(3-chlorophenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide is not fully understood. However, studies have suggested that the compound exerts its biological activities by inhibiting various cellular pathways. For example, the compound has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
The compound has been found to exhibit various biochemical and physiological effects. In addition to its anticancer, antiviral, and antibacterial properties, the compound has also been found to exhibit anti-inflammatory and antioxidant activities. Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-(3-chlorophenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide in lab experiments is its potent biological activity. The compound has been found to exhibit potent anticancer, antiviral, and antibacterial properties, making it a potential candidate for drug development. However, one of the limitations of using the compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 2-(3-chlorophenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide. One of the main directions is to further elucidate its mechanism of action. Understanding the molecular targets of the compound can help in the development of more potent and selective analogs.
Another future direction is to study the pharmacokinetics and pharmacodynamics of the compound in vivo. This can help in determining the optimal dosage and administration route for the compound in clinical trials.
Finally, further research is needed to explore the potential applications of the compound in other fields, such as neurodegenerative diseases and autoimmune disorders. Studies have suggested that the compound may have potential in these fields, but more research is needed to confirm its efficacy and safety.
合成方法
The synthesis of 2-(3-chlorophenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide has been achieved using different methods. One of the most common methods involves the condensation reaction between 3-chloroaniline and 4-methoxy-2-nitrobenzoic acid to form 2-(3-chlorophenyl)-N-(4-methoxy-2-nitrophenyl)benzamide. The benzamide is then reacted with 4-chloroquinoline-3-carboxylic acid to yield the final product.
科学研究应用
The compound has been extensively researched for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that the compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In addition to its anticancer activity, the compound has also been found to exhibit antiviral and antibacterial properties. Studies have shown that the compound can inhibit the replication of various viruses, including HIV, hepatitis B, and influenza virus. It has also been found to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
2-(3-chlorophenyl)-N-(4-methoxy-2-nitrophenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O4/c1-31-16-9-10-20(22(12-16)27(29)30)26-23(28)18-13-21(14-5-4-6-15(24)11-14)25-19-8-3-2-7-17(18)19/h2-13H,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTOSNWFRCSYFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-N-(4-methoxy-2-nitrophenyl)quinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B5974615.png)
![(2-{[5-[(4-chlorophenyl)amino]-4-(ethoxycarbonyl)-3-oxo-2(3H)-thienylidene]methyl}phenoxy)acetic acid](/img/structure/B5974621.png)
![5-chloro-2-hydroxybenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5974632.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5974637.png)
![2-ethyl-3-(4-fluorophenyl)-7-(3-methoxypropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5974639.png)
![(2-{[3-(benzyloxy)-4-methoxybenzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B5974646.png)
![4'-methyl-2-[(4-methylphenyl)amino]-2'-(4-methyl-1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B5974647.png)
![5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5974648.png)

![N-(4-chlorophenyl)-N'-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5974659.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5974670.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-({[(5-methyl-2-thienyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5974672.png)

![4-fluoro-N-({1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5974682.png)